N-(3-iodo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea N-(3-iodo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC1016907
InChI: InChI=1S/C14H17IN2O2S/c1-9-4-5-10(7-12(9)15)13(18)17-14(20)16-8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,16,17,18,20)
SMILES: CC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)I
Molecular Formula: C14H17IN2O2S
Molecular Weight: 404.27 g/mol

N-(3-iodo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea

CAS No.:

Cat. No.: VC1016907

Molecular Formula: C14H17IN2O2S

Molecular Weight: 404.27 g/mol

* For research use only. Not for human or veterinary use.

N-(3-iodo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea -

Specification

Molecular Formula C14H17IN2O2S
Molecular Weight 404.27 g/mol
IUPAC Name 3-iodo-4-methyl-N-(oxolan-2-ylmethylcarbamothioyl)benzamide
Standard InChI InChI=1S/C14H17IN2O2S/c1-9-4-5-10(7-12(9)15)13(18)17-14(20)16-8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,16,17,18,20)
Standard InChI Key XGEYPNNSFUDEQV-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)I
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)I

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator